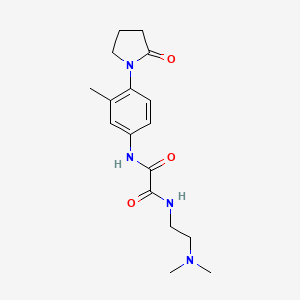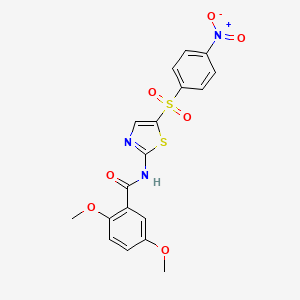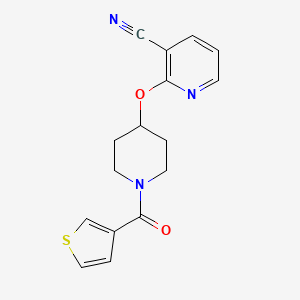![molecular formula C11H18N2O4 B2780604 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide CAS No. 899963-15-6](/img/structure/B2780604.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-methyloxalamide, commonly known as Dioxolane, is a chemical compound that has been widely used in scientific research. It is a bicyclic organic compound that contains a dioxolane ring and an oxalamide moiety. Dioxolane has been extensively studied for its various biochemical and physiological effects, and its potential applications in scientific research.
Mecanismo De Acción
Dioxolane has been shown to exhibit various mechanisms of action, depending on the specific application. In asymmetric synthesis, Dioxolane acts as a chiral auxiliary, facilitating the formation of chiral products. In catalysis, Dioxolane acts as a ligand, coordinating with metal ions to facilitate catalytic reactions. In the synthesis of natural products and pharmaceuticals, Dioxolane is used as a protecting group to prevent undesired reactions.
Biochemical and Physiological Effects:
Dioxolane has been shown to exhibit various biochemical and physiological effects. It has been studied for its potential use as an antitumor agent, as well as its effects on the central nervous system. Dioxolane has also been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioxolane has several advantages for lab experiments, including its ease of synthesis and purification, as well as its versatility in various applications. However, Dioxolane also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of Dioxolane. Its potential applications in asymmetric synthesis, catalysis, and the synthesis of natural products and pharmaceuticals continue to be areas of interest. Additionally, further studies are needed to investigate its potential as an antitumor agent and its effects on the central nervous system. Further research is also needed to understand its potential toxicity and environmental impact.
Métodos De Síntesis
The synthesis of Dioxolane involves the reaction of 2-(bromomethyl)-1,4-dioxaspiro[4.4]nonane with N-methyl oxalamide in the presence of a base, typically potassium carbonate. The reaction yields Dioxolane as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Dioxolane has been widely used in scientific research for its potential applications in various fields. It has been studied for its potential use as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis. Dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
Propiedades
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-12-9(14)10(15)13-6-8-7-16-11(17-8)4-2-3-5-11/h8H,2-7H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKWHQJUZBMTIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2780523.png)


![1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2780530.png)


![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)


![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![5-{[3-(2-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2780543.png)
![Ethyl 3-methyl-4-[(phenylcarbonyl)oxy]-1-benzofuran-2-carboxylate](/img/structure/B2780544.png)